Etodolac
Overview
Description
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties . It is used to treat mild to moderate pain, osteoarthritis, or rheumatoid arthritis .
Synthesis Analysis
Etodolac can be synthesized through a process that involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate, obtaining methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano [3,4-bis] indole-1-acetate, and then hydrolyzing the compound to etodolac . Another study discusses the synthesis of different amino acid methyl esters conjugated etodolac mutual prodrugs .Scientific Research Applications
1. Dermal Application for Rheumatoid Arthritis
A study by Tas et al. (2007) explored the use of Etodolac in hydrophilic gel formulations for dermal application. This approach aimed to minimize gastrointestinal disturbances, a common side effect of oral administration. Their research indicated that the inclusion of hydrophobic terpenes like anethole significantly enhanced the absorption of Etodolac through the skin, making it a viable alternative for treating rheumatoid arthritis.
2. Pain Management in Various Conditions
Bellamy (1997) in their review highlighted Etodolac's multipurpose analgesic applications. They noted its efficacy in treating pain from dental extraction, orthopedic and urological surgeries, sports injuries, and chronic conditions like rheumatoid arthritis and osteoarthritis (Bellamy, 1997).
3. Treatment of Neuropathic Pain
Suyama et al. (2004) found that Etodolac, as a COX-2 inhibitor, effectively alleviated heat-evoked hyperalgesia in a rat model of neuropathic pain. Their results suggested Etodolac's potential in treating neuropathic pain, providing an alternative to traditional pain management strategies (Suyama et al., 2004).
4. Transdermal Delivery Systems
Fayez et al. (2015) investigated Etodolac in lecithin organogels as a transdermal delivery system. Their results indicated that specific formulations enhanced Etodolac's permeation through the skin, potentially offering a sustained release transdermal delivery system for the drug (Fayez et al., 2015).
5. Clinical Pharmacokinetics and Enantioselective Analysis
Silva et al. (2016) conducted a study on theclinical pharmacokinetics of Etodolac, focusing on its enantioselective analysis in human plasma. Their research provided the first method for determining Etodolac enantiomers in plasma, which has implications for understanding its metabolic processes and efficacy in pain management (Silva et al., 2016).
6. Pro-Apoptotic Drug in Chronic Lymphocytic Leukemia
Jensen et al. (2008) examined R-etodolac, a pro-apoptotic agent, in a phase I clinical trial for patients with B-cell chronic lymphocytic leukemia. Their findings indicated tolerability and potential efficacy of R-etodolac, suggesting its use in further studies as a maintenance therapy or part of combination therapy for B-CLL (Jensen et al., 2008).
7. Anti-Inflammatory and Prostaglandin Synthetase Inhibiting Properties
Research by Demerson et al. (1983) explored the resolution of Etodolac and its anti-inflammatory and prostaglandin synthetase inhibiting properties. This study provided valuable insights into the biochemical and pharmacological effects of Etodolac enantiomers (Demerson et al., 1983).
8. Transethosomes for Transdermal Delivery
Gondkar et al. (2017) developed Etodolac-loaded transethosomal gel, focusing on enhancing its transdermal delivery. Their findings showed potential for this delivery system in treating inflammatory diseases, providing an alternative to oral administration with reduced gastrointestinal irritation (Gondkar et al., 2017).
Safety And Hazards
Etodolac can increase the risk of fatal heart attack or stroke, especially with long-term use or high doses, or in patients with heart disease . It can also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning, especially in older adults . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .
properties
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020615 | |
Record name | Etodolac | |
Source | EPA DSSTox | |
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Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
3.92e-02 g/L | |
Record name | Etodolac | |
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Record name | Etodolac | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
Record name | Etodolac | |
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URL | https://www.drugbank.ca/drugs/DB00749 | |
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Product Name |
Etodolac | |
CAS RN |
41340-25-4 | |
Record name | Etodolac | |
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Record name | Etodolac [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
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Record name | Etodolac | |
Source | DrugBank | |
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Record name | etodolac | |
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Record name | Etodolac | |
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Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
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Record name | ETODOLAC | |
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Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 148 °C | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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